molecular formula C13H17N3O B12088864 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide

2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide

Cat. No.: B12088864
M. Wt: 231.29 g/mol
InChI Key: MIFLNNPSWVMVGN-UHFFFAOYSA-N
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Description

2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylindole, which is then subjected to a series of reactions to introduce the aminoethyl and acetamide groups.

    Reaction Conditions: The key steps involve the use of reagents such as ethyl chloroacetate, followed by amination with ethylenediamine. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

    Tryptamine: A naturally occurring indole derivative with similar structural features but different biological activities.

    Serotonin: Another indole derivative that acts as a neurotransmitter with distinct physiological roles.

    Melatonin: An indole-based hormone involved in regulating sleep-wake cycles.

Uniqueness: 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-4-methylindol-1-yl]acetamide

InChI

InChI=1S/C13H17N3O/c1-9-3-2-4-11-13(9)10(5-6-14)7-16(11)8-12(15)17/h2-4,7H,5-6,8,14H2,1H3,(H2,15,17)

InChI Key

MIFLNNPSWVMVGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2CCN)CC(=O)N

Origin of Product

United States

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